N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide
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Overview
Description
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide is a complex organic compound that features an imidazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The imidazole ring is then functionalized with an octyl group through an etherification reaction. The phenyl group is introduced via a Friedel-Crafts alkylation reaction, and the final step involves the acylation of the ethyl group with acetic anhydride to form the acetamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenyl group may interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Imidazol-4-yl)ethyl]acetamide
- 4-Phenyl-1,3-thiazol-2-amine
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone
Uniqueness
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide is unique due to its combination of an imidazole ring, a long alkyl chain, and an acetamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
CAS No. |
88138-33-4 |
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Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-[4-(8-imidazol-1-yloctoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C21H31N3O2/c1-19(25)23-13-12-20-8-10-21(11-9-20)26-17-7-5-3-2-4-6-15-24-16-14-22-18-24/h8-11,14,16,18H,2-7,12-13,15,17H2,1H3,(H,23,25) |
InChI Key |
ICNIXVKRQPOEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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